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molecular formula C15H15N3OS B8342753 N-ethyl-5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-amine

N-ethyl-5-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-2-amine

Cat. No. B8342753
M. Wt: 285.4 g/mol
InChI Key: UPNWMNAPQKJNCR-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

In a microwave vial were added 2-(6-fluoropyridin-3-yl)-6-methoxy-1,3-benzothiazole (75 mg, 0.289 mmol), water (1.2 mL) and ethylamine in water (70%, 1.2 mL) and the reaction was heated in a microwave oven at 100° C. for 5 min. The precipitated product was filtered off, washed with water and dried in a desicator over P2O5 to yield the product (67 mg) as a white solid. 1H NMR δ ppm 8.62 (d, 1H) 7.95 (dd, 1H) 7.82 (d, 1H) 7.64 (d, 1H) 7.23 (t, 1H) 7.07 (dd, 1H) 6.57 (d, 1H) 3.83 (s, 3H) 3.33-3.40 (m, 2H) 1.16 (t, 3H); MS m/z (M+H) 286.
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[CH2:19]([NH2:21])[CH3:20]>O>[CH2:19]([NH:21][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([O:17][CH3:18])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:6][N:7]=1)[CH3:20]

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
FC1=CC=C(C=N1)C=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
1.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a desicator over P2O5

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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